

"Methyl 2-(Methylsulfonamido)phenylacetate" purity analysis and validation

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Compound of Interest

Compound Name: Methyl 2-
(Methylsulfonamido)phenylacetate

Cat. No.: B172119

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Comparative Purity Analysis of Methyl 2-(Methylsulfonamido)phenylacetate

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive comparison of purity analysis and validation for **Methyl 2-(Methylsulfonamido)phenylacetate**, a novel compound of interest, against a common alternative analytical standard. The data presented herein is based on a validated High-Performance Liquid Chromatography (HPLC) method, offering a robust framework for its implementation in a quality control environment.

Introduction to Purity Analysis

Analytical method validation is a cornerstone of Good Manufacturing Practices (GMP) in the pharmaceutical industry.^{[1][2]} It provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring that the results are reliable, accurate, and reproducible.^{[2][3]} For impurity testing, the validation process must demonstrate specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).^{[4][5]} This guide will delve into these parameters in the context of a developed HPLC method for **Methyl 2-(Methylsulfonamido)phenylacetate**.

Comparative Analysis

For the purpose of this guide, we compare the purity profile of a synthesized batch of **Methyl 2-(Methylsulfonamido)phenylacetate** against a certified reference standard, designated as "Reference Standard A." Additionally, we have identified and synthesized potential process-related impurities and degradation products for method validation.

Hypothetical Impurities:

- Impurity A: 2-(Methylsulfonamido)phenylacetic acid (Hydrolysis product)
- Impurity B: Methyl 2-(amino)phenylacetate (Unreacted starting material)
- Impurity C: Methyl 2-(N,N-dimethylsulfonamido)phenylacetate (Over-methylation by-product)

The following table summarizes the comparative data obtained from the HPLC analysis.

Parameter	Methyl 2-(Methylsulfonamido)phenylacetate (Test Sample)	Reference Standard A	Acceptance Criteria
Purity (%)	99.85	≥ 99.9	≥ 99.5%
Retention Time (min)	10.2	10.2	± 0.2 min of reference
Relative Retention Time (RRT) of Impurity A	0.85	0.85	Report
Relative Retention Time (RRT) of Impurity B	0.62	0.62	Report
Relative Retention Time (RRT) of Impurity C	1.15	1.15	Report
Peak Asymmetry	1.1	1.0	≤ 1.5
Theoretical Plates	> 5000	> 5000	> 2000
Resolution (with nearest peak)	> 2.0	> 2.0	> 1.5

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters.

Validation Parameter	Result	Acceptance Criteria
Linearity (r^2)	0.9998	≥ 0.999
Accuracy (% Recovery)	98.5% - 101.2%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	0.5%	$\leq 1.0\%$
- Intermediate Precision	0.8%	$\leq 2.0\%$
Limit of Detection (LOD)	0.01%	Report
Limit of Quantitation (LOQ)	0.03%	Report
Specificity	No interference from blank, placebo, or impurities	Peak purity > 990

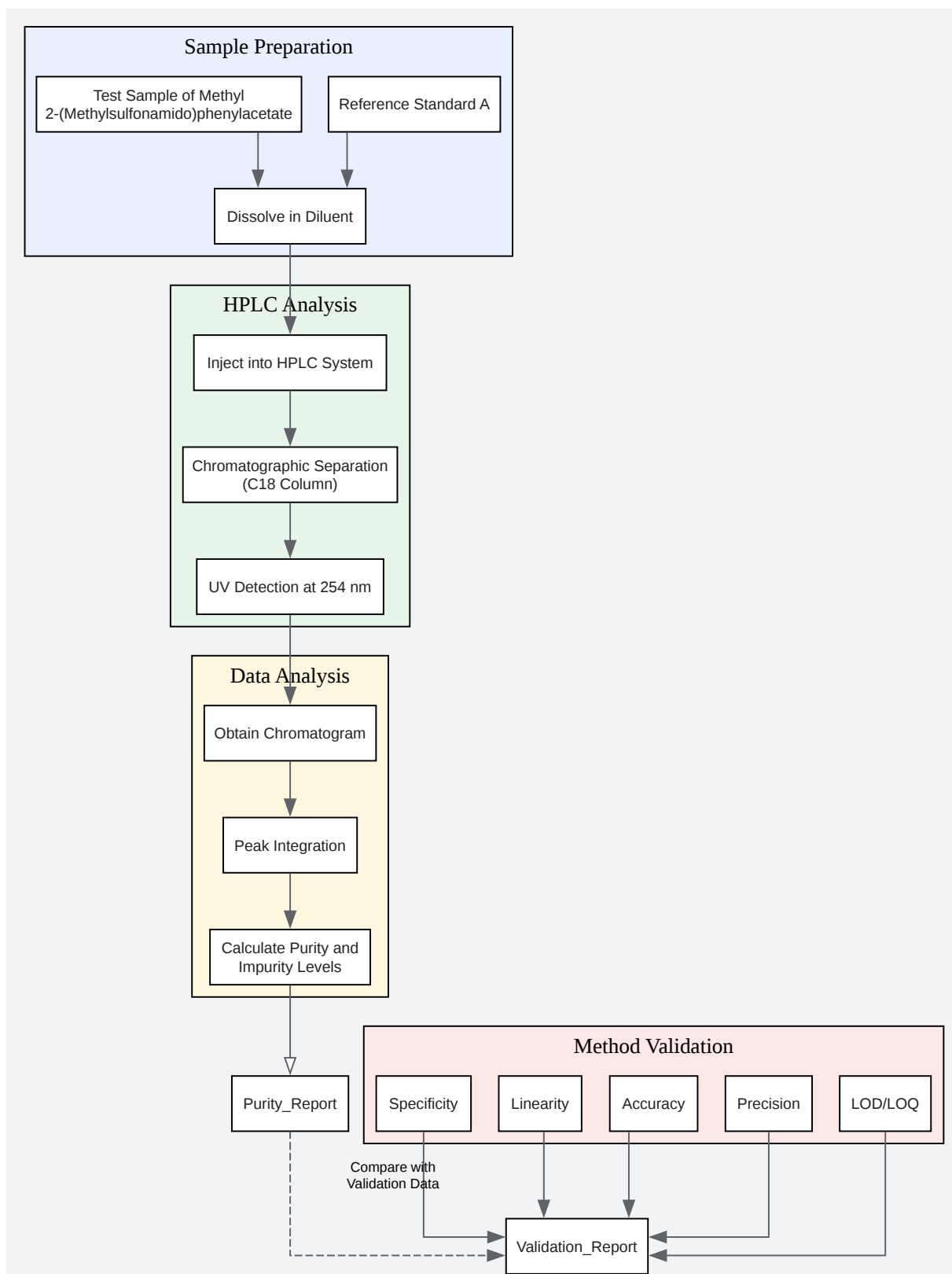
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
 - 0-5 min: 20% B
 - 5-15 min: 20% to 80% B
 - 15-20 min: 80% B
 - 20-21 min: 80% to 20% B

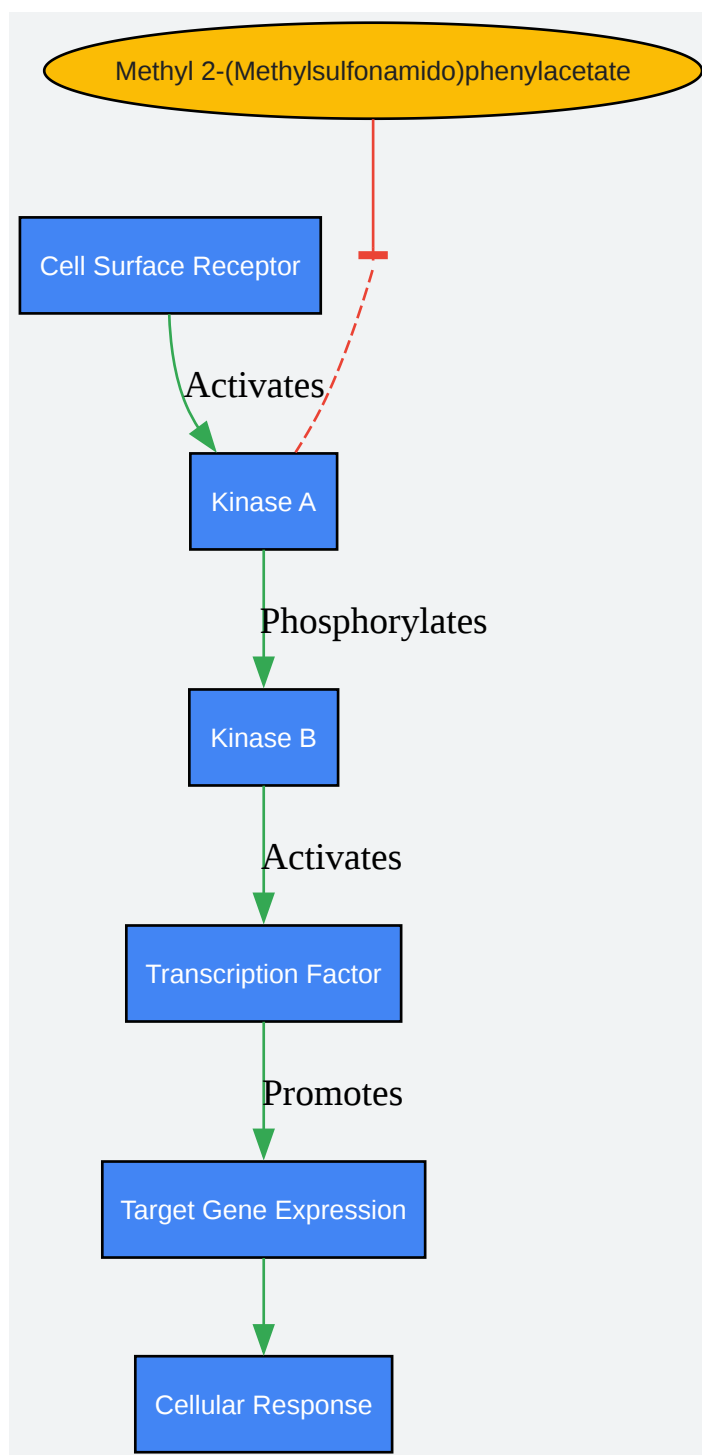
- 21-25 min: 20% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Visualizations



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Caption: Workflow for Purity Analysis and Method Validation.



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Caption: Hypothetical Signaling Pathway Inhibition.

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